SB 228357

Vue d'ensemble

Description

SB 228357 est un composé organique synthétique connu pour son rôle d’antagoniste des récepteurs de la sérotonine 5-HT2B et 5-HT2C. Il a été étudié pour ses effets antidépresseurs et anxiolytiques potentiels dans les modèles animaux . Le composé est également connu pour inhiber la prolifération des fibroblastes cardiaques médiée par le récepteur 5-HT2B .

Applications De Recherche Scientifique

SB 228357 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Neuroscience Research: The compound is used to study the role of serotonin receptors in various neurological processes.

Cardiovascular Research: This compound inhibits the proliferation of cardiac fibroblasts mediated by the 5-HT2B receptor, making it a valuable tool for studying cardiac fibrosis.

Pharmacological Studies: The compound is used to investigate the pharmacological properties of serotonin receptor antagonists and their potential therapeutic applications.

Mécanisme D'action

Le SB 228357 exerce ses effets en antagonisant les récepteurs de la sérotonine 5-HT2B et 5-HT2C. Le composé se lie à ces récepteurs et inhibe leur activité, ce qui entraîne une diminution de la signalisation médiée par la sérotonine. Ce mécanisme est responsable de ses effets antidépresseurs et anxiolytiques observés dans les modèles animaux . De plus, l’inhibition de l’activité du récepteur 5-HT2B empêche la prolifération des fibroblastes cardiaques, ce qui est bénéfique pour prévenir la fibrose cardiaque .

Analyse Biochimique

Biochemical Properties

SB 228357 interacts with the 5-HT2C/2B serotonin receptors, displaying inverse agonism in a serotonin-stimulated PI hydrolysis model of 5-HT2C receptor function . The compound exhibits high affinity for the 5-HT2C serotonin receptor, possessing 100- and 10-fold selectivity over 5-HT2A and 5-HT2B serotonin receptors, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits 5-HT2B mediated proliferation of cardiac fibroblasts . The compound’s influence on cell function includes impacts on cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity binding to the 5-HT2C/2B serotonin receptors . This binding results in inverse agonism in a serotonin-stimulated PI hydrolysis model of 5-HT2C receptor function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to significantly reverse Haloperidol-induced catalepsy at dosages ranging from 0 to 10 mg/kg

Méthodes De Préparation

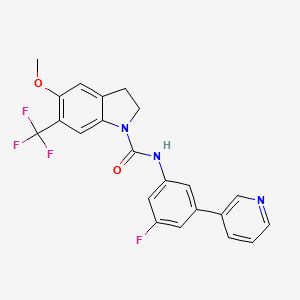

La synthèse du SB 228357 implique plusieurs étapes, commençant par la préparation de la structure principale de l’indole. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau indole : Le noyau indole est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Fonctionnalisation : Le noyau indole est ensuite fonctionnalisé avec divers substituants, notamment les groupes méthoxy et trifluorométhyle.

Réactions de couplage : La dernière étape implique le couplage de l’indole fonctionnalisé avec une portion pyridinylphényle pour former le composé souhaité.

Analyse Des Réactions Chimiques

Le SB 228357 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques, pour introduire différents substituants.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

Le this compound a été largement étudié pour ses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Voici quelques-unes de ses applications notables :

Recherche en neurosciences : Le composé est utilisé pour étudier le rôle des récepteurs de la sérotonine dans divers processus neurologiques.

Recherche cardiovasculaire : Le this compound inhibe la prolifération des fibroblastes cardiaques médiée par le récepteur 5-HT2B, ce qui en fait un outil précieux pour l’étude de la fibrose cardiaque.

Études pharmacologiques : Le composé est utilisé pour étudier les propriétés pharmacologiques des antagonistes des récepteurs de la sérotonine et leurs applications thérapeutiques potentielles.

Comparaison Avec Des Composés Similaires

Le SB 228357 est unique par sa haute sélectivité et sa puissance en tant qu’antagoniste des récepteurs 5-HT2B et 5-HT2C. Les composés similaires comprennent :

RS-102221 : Un autre antagoniste du récepteur 5-HT2C avec des propriétés pharmacologiques similaires.

SB-242084 : Un antagoniste sélectif du récepteur 5-HT2C connu pour ses effets antidépresseurs potentiels.

Comparé à ces composés, le this compound présente une combinaison unique de haute affinité et de sélectivité pour les récepteurs 5-HT2B et 5-HT2C, ce qui en fait un outil précieux pour la recherche scientifique.

Propriétés

IUPAC Name |

N-(3-fluoro-5-pyridin-3-ylphenyl)-5-methoxy-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F4N3O2/c1-31-20-9-13-4-6-29(19(13)11-18(20)22(24,25)26)21(30)28-17-8-15(7-16(23)10-17)14-3-2-5-27-12-14/h2-3,5,7-12H,4,6H2,1H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJLJKRFFRZRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN2C(=O)NC3=CC(=CC(=C3)C4=CN=CC=C4)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042621 | |

| Record name | SB 228357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181629-93-6 | |

| Record name | SB-228357 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181629936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB 228357 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-228357 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RDN2E8E97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

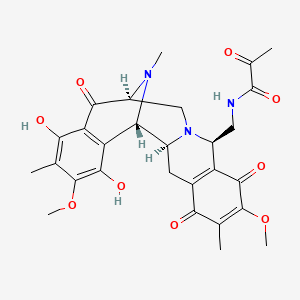

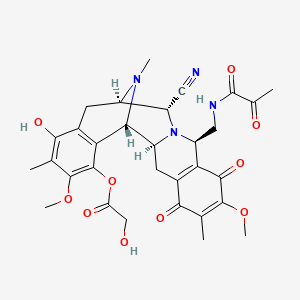

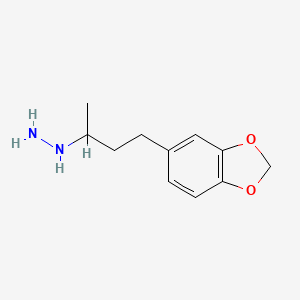

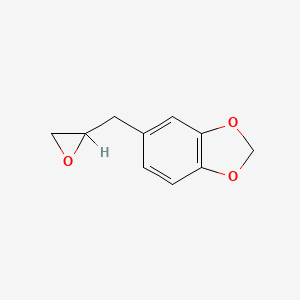

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/new.no-structure.jpg)